molecular formula C18H18FNO2 B2819190 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone CAS No. 1355714-78-1

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone

Cat. No.: B2819190
CAS No.: 1355714-78-1
M. Wt: 299.345
InChI Key: XCLBJWPVKSNDQZ-UHFFFAOYSA-N
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Description

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxyphenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Substitution with Fluorophenyl Group:

    Attachment of Hydroxyphenyl Ethanone Moiety: The final step involves the attachment of the hydroxyphenyl ethanone moiety through a condensation reaction, typically using an aldehyde or ketone as the starting material.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity to these targets, while the hydroxyphenyl ethanone moiety may contribute to its overall activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(3-Chlorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-(3-Methylphenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(3-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-5-2-4-14(11-16)15-7-8-20(12-15)18(22)10-13-3-1-6-17(21)9-13/h1-6,9,11,15,21H,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLBJWPVKSNDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC(=CC=C2)F)C(=O)CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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